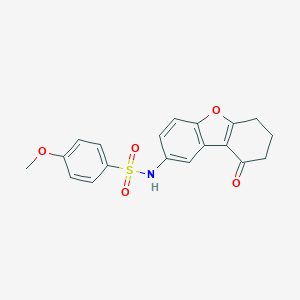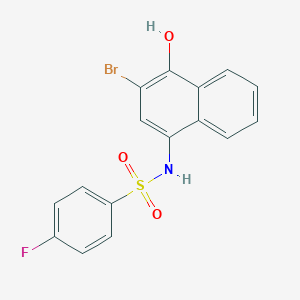![molecular formula C17H18N2O5S B281017 N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine](/img/structure/B281017.png)
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine, commonly known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. p53 is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing cancer. MDM2 is an oncoprotein that inhibits p53 activity by promoting its degradation. MI-773 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mechanism of Action
MI-773 works by blocking the interaction between p53 and MDM2, which leads to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
MI-773 has been shown to induce the upregulation of p53 target genes, such as p21 and Bax, in cancer cells. It also induces the downregulation of anti-apoptotic proteins, such as Bcl-2 and survivin. MI-773 has been shown to have minimal toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
MI-773 has several advantages as a research tool. It is a highly specific inhibitor of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of p53 in cancer. MI-773 has also been shown to have minimal toxicity in normal cells and tissues, which makes it a safer alternative to other p53-targeting agents.
One limitation of MI-773 is that it is not effective in cancer cells that harbor mutant p53. Another limitation is that MI-773 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on MI-773. One area of focus is the development of more potent and selective p53-MDM2 inhibitors. Another area of focus is the identification of biomarkers that can predict the response to MI-773 in cancer patients. Additionally, the combination of MI-773 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of MI-773 in combination with other p53-targeting agents, such as nutlin-3 and PRIMA-1, is an area of interest for future research.
Synthesis Methods
MI-773 can be synthesized using a multi-step synthetic route, which involves the condensation of an intermediate compound with valine. The intermediate compound can be synthesized by reacting 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-carboxylic acid with thionyl chloride and then with sulfonamide. The resulting sulfonamide intermediate is then reacted with valine to yield MI-773.
Scientific Research Applications
MI-773 has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In vitro studies have shown that MI-773 can induce cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. In vivo studies have demonstrated that MI-773 can inhibit tumor growth and improve survival in mouse models of cancer.
properties
Molecular Formula |
C17H18N2O5S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methyl-2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C17H18N2O5S/c1-9(2)15(17(21)22)18-25(23,24)13-8-7-12-14-10(13)5-4-6-11(14)16(20)19(12)3/h4-9,15,18H,1-3H3,(H,21,22) |
InChI Key |
HMQLGMDEKOQOKN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)

![Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B280954.png)
![N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280955.png)
![4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280959.png)
![16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B280963.png)

![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280973.png)